molecular formula C7H9N5S B1684510 Triapine CAS No. 143621-35-6

Triapine

Cat. No.: B1684510
CAS No.: 143621-35-6
M. Wt: 195.25 g/mol
InChI Key: XMYKNCNAZKMVQN-NYYWCZLTSA-N
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Mechanism of Action

Target of Action

Triapine primarily targets the enzyme Ribonucleotide Reductase (RNR) . RNR plays a crucial role in DNA synthesis and repair, as it catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting process for de novo deoxyribonucleoside triphosphates synthesis .

Mode of Action

This compound interacts with its target, RNR, by inhibiting its function . This inhibition results in the prevention of the conversion of ribonucleoside diphosphates to deoxyribonucleotides, which are necessary for DNA synthesis . This compound presents an N-N-S array of donor sites that strongly bind iron, thereby robbing iron-containing enzymes, like RNR, of their prosthetic group .

Biochemical Pathways

The inhibition of RNR by this compound affects the biochemical pathway of DNA synthesis. By preventing the conversion of ribonucleoside diphosphates to deoxyribonucleotides, this compound disrupts the synthesis of DNA, thereby inhibiting tumor cell growth .

Pharmacokinetics

This compound exhibits linear pharmacokinetic behavior, although interpatient variability can be relatively high . Peak concentrations at the 96-mg/m^2/day dose averaged 8 μM, and the mean elimination half-life ranged from 35 minutes to 3 hours, with a median value of approximately 1 hour . Cumulative urinary recovery averaged 1-3% of the administered dose, suggesting that the elimination of this compound is primarily through metabolism .

Result of Action

The inhibition of RNR by this compound leads to the disruption of DNA synthesis, which in turn inhibits tumor cell growth . In Ewing sarcoma (EwS), a significant reduction in tumor growth with this compound treatment was observed in EwS xenograft mice . This compound also effectively suppressed the progression of primary effusion lymphoma (PEL) in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of iron in the environment is crucial for this compound’s mode of action, as it binds iron to inhibit the function of RNR . Furthermore, the chalcogen atom in this compound and the methylation of the hydrazonic NH moiety can influence its complexation with Fe(II), Fe(III), and Cu(II) ions, thereby affecting its cytotoxicity .

Safety and Hazards

Triapine is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Several phase I studies in patients with GEP-NETs are ongoing or soon commencing, combining 177 Lu-DOTATATE with the ribonucleotide reductase inhibitor Triapine . Future investigation on the pharmacokinetics of this compound in mice will provide the information for determining the optimal timing of this compound and carboplatin administration .

Biochemical Analysis

Biochemical Properties

Triapine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main metabolic reactions of this compound observed are dehydrogenation and hydroxylations .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High levels of the metabolites and this compound itself were revealed in urine samples just 15 minutes after treatment, indicating that this compound is rapidly metabolised and excreted .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triapine is synthesized through the reaction of 3-aminopyridine-2-carboxaldehyde with thiosemicarbazide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its strong iron-chelating properties, which enhance its ability to inhibit ribonucleotide reductase. This property distinguishes it from other ribonucleotide reductase inhibitors and contributes to its potent anticancer activity .

Properties

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYKNCNAZKMVQN-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893923
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143621-35-6
Record name Triapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11940
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide
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Record name OCX-0191
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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